4-methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 4-methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
Molecular Formula: C27H25N5O2
CAS Number: 1007460-17-4
The compound belongs to the class of benzamides and features a fused pyrazole-thiophene ring system. It’s like a molecular puzzle waiting to be explored!
Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are scarce in the literature. researchers often employ multistep syntheses involving cyclization reactions to form the pyrazole-thiophene core.
Industrial Production:: As of now, there isn’t a well-established industrial method for large-scale production. Research efforts are ongoing to optimize synthesis pathways.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions could occur at the amide nitrogen or other reactive sites.
Reduction: Reduction of the carbonyl group might yield the corresponding alcohol.
Cyclization: Cyclization reactions often involve Lewis acids or bases.
Functionalization: Reagents like hydrazine, Grignard reagents, or organolithium compounds may be employed.
Major Products:: The major products depend on the specific reaction conditions. Researchers aim for regioselective and stereoselective outcomes.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Ligand Design: It may serve as a ligand in coordination chemistry or catalysis.
Antileishmanial Activity: Some derivatives exhibit promising antileishmanial properties.
Antimalarial Evaluation: Further studies explore its potential against malaria parasites.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets or enzymes. Researchers investigate its impact on specific pathways.
Comparison with Similar Compounds
While this compound stands out for its fused ring system, similar benzamides include:
- 4-Methoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
- 3-Methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H19N3O3S/c1-13-3-7-15(8-4-13)20(24)21-19-17-11-27(25,26)12-18(17)22-23(19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,21,24) |
InChI Key |
RZKWFYDPENTKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.